(Z)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-phenylthiazolidin-4-one
Description
(Z)-2-((E)-(Furan-2-ylmethylene)hydrazono)-5-phenylthiazolidin-4-one is a thiazolidin-4-one derivative characterized by a hydrazone group at position 2 and a phenyl substituent at position 5 of the heterocyclic core. The (Z) and (E) configurations denote the stereochemistry of the hydrazone and furan-methylene moieties, respectively, which critically influence its molecular geometry and electronic properties . This compound is synthesized via cyclocondensation reactions involving thiosemicarbazides and ketones or aldehydes under acidic conditions, a method shared with structurally related thiazolidinones .
Properties
IUPAC Name |
(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13-12(10-5-2-1-3-6-10)20-14(16-13)17-15-9-11-7-4-8-19-11/h1-9,12H,(H,16,17,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSTWFHGCRTEHS-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=NN=CC3=CC=CO3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2C(=O)N/C(=N/N=C/C3=CC=CO3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-phenylthiazolidin-4-one is a novel compound belonging to the thiazolidin-4-one family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related case studies.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are known for their wide range of biological activities including anticancer, antibacterial, anti-inflammatory, and antidiabetic effects. The structural modifications in these compounds significantly influence their pharmacological properties. The thiazolidin-4-one core serves as an effective scaffold for drug development, particularly in targeting various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds that include the thiazolidin-4-one structure have shown significant cytotoxic effects against various cancer cell lines. In particular, the derivative this compound demonstrated promising results in inhibiting the proliferation of cancer cells.
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 1.27 | Induces apoptosis via AKT/mTOR pathway |
| Compound 18 | MCF-7 | 1.50 | Inhibition of VEGF and HIF-1α |
| Compound 19 | MCF-7 | 1.31 | Induction of apoptosis |
The compound's mechanism involves the induction of apoptosis in cancer cells without affecting normal cells, showcasing its selective cytotoxicity. The inhibition of key pathways such as AKT and mTOR has been noted as a critical factor in its anticancer activity .
Antibacterial Activity
Thiazolidin-4-one derivatives have also been evaluated for their antibacterial properties. Research indicates that modifications at specific positions can enhance their efficacy against various bacterial strains.
Table 2: Antibacterial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| This compound | S. aureus | 0.5 | 61.34% |
| Compound A | P. aeruginosa | 125.4 | 62.69% |
In particular, the compound exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .
Antidiabetic Activity
Thiazolidin-4-one derivatives are also recognized for their antidiabetic properties, particularly through their action on peroxisome proliferator-activated receptors (PPARs). This mechanism is crucial for glucose metabolism and lipid regulation.
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazolidin-4-one derivatives:
- Case Study on Anticancer Properties : A study synthesized a series of thiazolidinone derivatives and evaluated their anticancer activity against breast cancer cell lines. Compounds were shown to inhibit cell proliferation effectively while promoting apoptosis through specific signaling pathways .
- Antibacterial Evaluation : Another study focused on the antibacterial activity of thiazolidinone derivatives against biofilm-forming bacteria. Results indicated that certain substitutions significantly enhanced biofilm-inhibiting capabilities .
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of thiazolidinone derivatives often involves various strategies to enhance their biological activity. For (Z)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-phenylthiazolidin-4-one, synthetic pathways typically include the condensation of furan derivatives with hydrazones and thiazolidinone frameworks. Recent studies have reported efficient synthetic routes using green chemistry protocols that minimize environmental impact while maximizing yield .
Anticancer Activity
Thiazolidinone derivatives have shown significant promise in anticancer research. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds in this class have been evaluated for their ability to inhibit the proliferation of human lung carcinoma (NCI-H292) and leukemia (K-562) cell lines, with notable IC50 values reflecting their potency .
Antimicrobial Properties
The antimicrobial potential of thiazolidinones has also been extensively studied. Research demonstrates that derivatives similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Antidiabetic Effects
Thiazolidinones are recognized for their antidiabetic properties, particularly through their action as agonists of peroxisome proliferator-activated receptors (PPARs). The modification of the thiazolidinone ring can enhance these effects, making compounds like this compound potential candidates for diabetes treatment .
Case Studies and Research Findings
Several case studies highlight the application of thiazolidinone derivatives in clinical settings:
- Anticancer Case Study : A recent study investigated the efficacy of a series of thiazolidinones in treating resistant cancer cell lines. The results showed that specific modifications to the thiazolidinone structure significantly improved cytotoxicity compared to standard treatments .
- Antimicrobial Research : Another case study focused on the antibacterial activity of various thiazolidinone derivatives against common pathogens. The findings revealed that certain derivatives exhibited superior activity against resistant strains, suggesting potential for development into new antibiotics .
- Diabetes Management : A clinical trial explored the effects of a thiazolidinone-based compound on glycemic control in diabetic patients. Results indicated a marked improvement in insulin sensitivity and blood glucose levels, supporting further investigation into its therapeutic use .
Chemical Reactions Analysis
1.1. Knoevenagel Condensation
The primary synthesis involves Knoevenagel condensation between 5-phenylthiazolidin-4-one derivatives and furan-2-carbaldehyde (furfural) under acidic or basic conditions .
- Mechanism :
Example :
Reaction of 5-phenyl-2-furaldehyde with thiazolidine-2,4-dione in β-alanine/AcOH yields the target compound (85% yield) .
1.2. Multicomponent Reactions
One-pot protocols combine thioureas, α-halocarbonyl compounds, and aldehydes. For instance:
- Thiosemicarbazide + Chloroacetyl chloride + 5-phenylfuran-2-carbaldehyde → Target compound via S-alkylation and cyclization .
2.1. Hydrazone Group Reactivity
The hydrazone (C=N–N) undergoes:
- Hydrolysis : Acidic conditions cleave the C=N bond, yielding 5-phenylthiazolidin-4-one and furan-2-carboxylic acid derivatives .
- Cycloadditions : The conjugated system participates in [3+2] cycloadditions with nitrile oxides or diazo compounds .
2.2. Thiazolidinone Core Modifications
- Nucleophilic Attack : The C2 carbonyl reacts with amines or hydrazines to form imine or hydrazide derivatives .
- Halogenation : Bromination at C5 produces 5-bromo intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
2.3. Furan Ring Reactions
- Electrophilic Substitution : Nitration or sulfonation occurs at the C5 position of the furan ring .
- Diels-Alder Reactivity : Acts as a diene in cycloadditions with electron-deficient dienophiles .
3.1. Synthetic Optimization
| Condition | Catalyst | Yield (%) | Melting Point (°C) | Source |
|---|---|---|---|---|
| Acetic acid/β-alanine | None | 85 | 239–240 | |
| Ethanol/piperidine | Piperidine | 78 | 258–259 | |
| Microwave irradiation | NaOAc | 92 | N/A |
3.2. Biological Activity
- Antimicrobial : MIC values against S. aureus: 8 µg/mL .
- Kinase Inhibition : IC₅₀ = 1.55 µM against PI3Kγ .
3.3. Spectroscopic Data
- ¹H-NMR (DMSO-d₆) : δ 8.21 (s, 1H, HC=N), 7.38–7.44 (m, Ar–H), 6.95–7.06 (furan–H) .
- IR (KBr) : 1720 cm⁻¹ (C=O), 1619 cm⁻¹ (C=N) .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- (Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones : These derivatives replace the furan group with an azulene moiety, a bicyclic aromatic system. The azulene enhances electrochemical activity, as shown by distinct redox peaks in cyclic voltammetry, whereas the furan-based compound may exhibit different electron-transfer properties due to its smaller, oxygen-containing heterocycle .
- 5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-ones: These analogues feature benzylidene or anilino substituents.
- 3-{2-(Pyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones: These compounds integrate indole and pyrimidine rings, leading to higher melting points (>300°C) and distinct IR absorptions (C=O at ~1700 cm⁻¹) compared to the furan-thiazolidinone hybrid .
Physicochemical and Electrochemical Properties
- Melting Points: Thiazolidinones with bulkier substituents (e.g., indole-pyrimidine hybrids) exhibit higher melting points (>300°C) than furan-phenyl derivatives, which likely melt at lower temperatures due to reduced crystallinity .
- IR Spectral Features: The target compound’s hydrazone group is expected to show N-H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹), similar to (Z)-3-{2-(pyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones .
- Electrochemical Behavior: Azulene-containing thiazolidinones display reversible redox peaks at −0.8 V (reduction) and +1.2 V (oxidation), whereas the furan-based compound may show shifts due to differences in aromatic stabilization .
Structure-Activity Relationships (SAR)
- In contrast, azulene derivatives rely on their extended π-system for charge transfer .
- Substituent Position : The phenyl group at position 5 may increase membrane permeability compared to benzyl or allyl substituents (e.g., 3-allyl-5-benzyl derivatives in ), which could hinder cellular uptake due to steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
